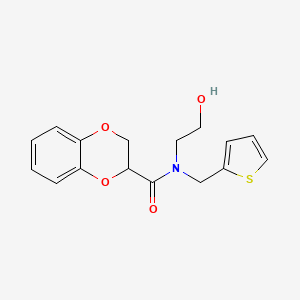![molecular formula C17H17F2N3O2 B5347447 1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5347447.png)
1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. It is a cyclic amide that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of 1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide involves the inhibition of certain enzymes that play a role in inflammation and cancer growth. Specifically, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. It has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and has been implicated in cancer growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection and injury. It has also been found to inhibit the growth of certain cancer cells, possibly through the induction of apoptosis, or programmed cell death.
実験室実験の利点と制限
One advantage of using 1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of inflammation and cancer. Its mechanism of action has been well-studied, and it has been found to have promising results in preclinical studies. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be further studied and evaluated.
将来の方向性
There are several future directions for the study of 1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the evaluation of its potential use in combination with other therapeutic agents for the treatment of inflammation and cancer. Additionally, further studies are needed to evaluate its toxicity and side effects in order to determine its safety for clinical use.
合成法
The synthesis of 1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide has been achieved using several methods. One of the most common methods involves the reaction of 3,4-difluorophenol with 2-bromo-3-methylpyridine in the presence of a base to form 2-(3,4-difluorophenoxy)-3-methylpyridine. This compound is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base to form the desired product.
科学的研究の応用
1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory properties and has been shown to inhibit the activity of certain enzymes that play a role in inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.
特性
IUPAC Name |
1-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-13-5-4-12(9-14(13)19)24-15-11(3-1-8-21-15)10-22-16(23)17(20)6-2-7-17/h1,3-5,8-9H,2,6-7,10,20H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDFBJRIOLONPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5347369.png)

![2-[1-(4-nitrophenyl)-2-phenylvinyl]-1,3-benzothiazole](/img/structure/B5347390.png)
![4-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5347402.png)
![4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid](/img/structure/B5347414.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5347422.png)
![methyl 2-(3-hydroxybenzylidene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347428.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5347430.png)
![3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5347434.png)
![3-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5347439.png)
![3-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5347440.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)amino]-4-methyl-4-hexen-3-one hydrochloride](/img/structure/B5347443.png)
![(3aR*,5R*,6S*,7aS*)-2-{[5-(2-chlorophenyl)-2-furyl]methyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5347453.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347467.png)